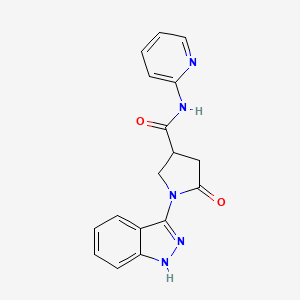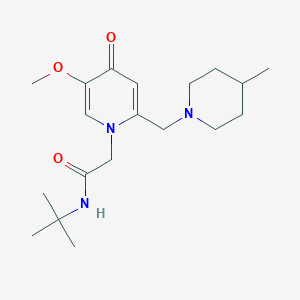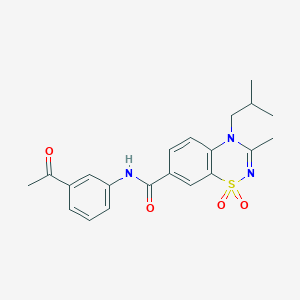![molecular formula C26H22FN5O2S B11234845 N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11234845.png)
N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida es un compuesto orgánico complejo que ha generado un interés significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorofenilo, una porción de indol y un anillo de triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(4-Fluorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida normalmente implica varios pasos, comenzando con la preparación de los intermediarios clave. El proceso a menudo incluye:
Formación de la porción de indol: Esto se puede lograr mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.
Síntesis del anillo de triazol: Este paso implica la ciclización de precursores apropiados, como hidrazidas y cloruros de acilo, en condiciones ácidas o básicas.
Reacciones de acoplamiento: El paso final implica el acoplamiento de los intermediarios de indol y triazol con el grupo fluorofenilmetil y la porción de sulfanylacetamida. Esto se realiza típicamente utilizando reactivos de acoplamiento como EDCI o DCC en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(4-Fluorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio, convirtiendo ciertos grupos funcionales a sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fluorofenilo, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas en solventes apróticos polares.
Principales productos
Oxidación: Sulfóxidos y sulfonas.
Reducción: Alcoholes y aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[(4-Fluorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(4-Fluorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida involucra su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir quinasas específicas o interactuar con receptores nucleares, lo que lleva a cambios en la expresión genética y la función celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(4-Clorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida
- N-[(4-Bromofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida
Singularidad
La presencia del grupo fluorofenilo en N-[(4-Fluorofenil)metil]-2-{[5-(1H-indol-3-YL)-4-(3-metoxifenil)-4H-1,2,4-triazol-3-YL]sulfanil}acetamida imparte propiedades electrónicas únicas, lo que la distingue de sus análogos cloro y bromo. Esta diferencia puede influir en su reactividad, afinidad de unión y actividad biológica general.
Propiedades
Fórmula molecular |
C26H22FN5O2S |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H22FN5O2S/c1-34-20-6-4-5-19(13-20)32-25(22-15-28-23-8-3-2-7-21(22)23)30-31-26(32)35-16-24(33)29-14-17-9-11-18(27)12-10-17/h2-13,15,28H,14,16H2,1H3,(H,29,33) |
Clave InChI |
WBUZLMBJRRKITF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)
![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]piperidine](/img/structure/B11234774.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11234783.png)
![N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11234785.png)

![6-(4-methoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234807.png)


![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234823.png)
![N-cyclopentyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234824.png)

![7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234841.png)
![6-chloro-N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234848.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11234855.png)
